(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid
Description
(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid is a chiral carboxylic acid characterized by a propanoic acid backbone substituted at the α-carbon with a 4-chloro-2-fluorophenyl group. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which may exhibit divergent biological or physicochemical properties. Its synthesis likely follows protocols analogous to phenoxypropanoic acid derivatives, involving nucleophilic substitution or coupling reactions, as seen in related compounds .
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
(2R)-2-(4-chloro-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1 |
InChI Key |
WKVHDZMINAEEPU-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)F)C(=O)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-chloro-2-fluoroacetophenone.
Chiral Catalyst: A chiral catalyst is used to induce asymmetry in the molecule, leading to the formation of the ®-enantiomer.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid involves large-scale synthesis using optimized reaction conditions. The process includes:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the pure enantiomer.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Chloro-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 4-chloro-2-fluorobenzaldehyde.
Reduction: Formation of ®-2-(4-Chloro-2-fluorophenyl)propanol.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid is utilized as a key building block in the synthesis of more complex organic molecules. Its unique substituents (chlorine and fluorine) enhance its reactivity and stability, making it a valuable intermediate in organic synthesis.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : The carboxylic acid group can be oxidized to form carboxylate salts or esters.
- Reduction : It can be reduced to form alcohol derivatives.
- Substitution : The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Table 1: Common Reactions of (R)-2-(4-Chloro-2-fluorophenyl)propanoic Acid
| Reaction Type | Major Products Formed | Common Reagents Used |
|---|---|---|
| Oxidation | Carboxylate salts or esters | Potassium permanganate |
| Reduction | Alcohol derivatives | Lithium aluminum hydride |
| Substitution | Substituted phenylpropanoic acids | Nucleophiles (amines, thiols) |
Biological Applications
Antimicrobial and Anti-inflammatory Properties
Research has indicated that (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid may exhibit antimicrobial and anti-inflammatory activities. Studies have explored its potential effects on various biological targets, particularly in the context of cancer research.
Antitumor Activity Case Study
Recent investigations into the compound's antitumor properties have shown promising results against ovarian cancer cell lines. A study demonstrated significant anti-proliferative effects, indicating its potential as a therapeutic agent.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 15 | Induction of apoptosis via caspase activation |
| A2780/Taxol | 20 | Cell cycle arrest at G0/G1 phase |
| A2780/CDDP | 18 | Enhanced apoptosis in drug-resistant cells |
Medicinal Applications
Drug Development Potential
The compound is being explored for its potential use in drug development, particularly as a precursor for designing new pharmaceuticals. Its unique structural features may enhance binding affinity to specific molecular targets, which is crucial for drug efficacy.
Enzymatic Synthesis
A continuous enzymatic process has been developed for producing derivatives of (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid at multikilogram scales. This method showcases the compound's utility in pharmaceutical applications.
Table 3: Enzymatic Synthesis Parameters
| Parameter | Value |
|---|---|
| Substrate Concentration | 10 g/L |
| Cell Concentration | 200 g/L |
| Reaction Time | 24 hours |
| Overall Yield | 68%–72% |
| Enantiomeric Excess | >99.9% |
Mechanism of Action
The mechanism of action of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, stereochemistry, and functional group positioning. Key comparisons are outlined below:
Substituent Variations on the Aromatic Ring
- Mecoprop-P [(R)-2-(4-Chloro-2-methylphenoxy)propanoic acid]: Structural Difference: A phenoxy linkage and methyl group at the 2-position of the aromatic ring. Impact: The phenoxy group enhances herbicidal activity by mimicking auxin hormones in plants. Regulatory Status: Restricted due to groundwater contamination risks .
- 2-(4-Chloro-2-fluorophenyl)acetic Acid: Structural Difference: Shorter carbon chain (acetic acid vs. propanoic acid). Impact: Reduced molecular weight (202.26 vs. ~216.64 in the target compound) may decrease steric hindrance, enhancing binding to enzyme active sites in biochemical applications .
Functional Group Modifications
- (R)-3-(4-Chlorophenyl)-2-hydroxypropanoic Acid: Structural Difference: Hydroxyl group at the β-position and 4-chlorophenyl substituent. Impact: The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability. The absence of fluorine diminishes electron-withdrawing effects, altering reactivity in synthetic pathways .
- Dichlorprop-p [(R)-2-(2,4-Dichlorophenoxy)propanoic acid]: Structural Difference: Dichloro-substituted phenoxy group. Impact: Enhanced herbicidal potency but higher environmental persistence, leading to regulatory restrictions .
Stereochemical and Chain Branching Effects
- 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic Acid: Structural Difference: Methyl branching at the α-carbon. Impact: Increased steric hindrance may reduce enzymatic metabolism, prolonging half-life in biological systems .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Calculated based on analogous structures.
Research Findings and Implications
- Bioactivity : Fluorine’s electronegativity in the target compound may enhance binding affinity to target proteins compared to methyl or hydroxyl groups in analogs .
- Environmental Impact: Unlike dichlorprop-p, the absence of a phenoxy group in the target compound could reduce environmental persistence, warranting ecotoxicological studies .
- Synthetic Challenges: Direct aryl-propanoic acid coupling (vs. phenoxy derivatives) may require optimized catalysts to achieve high enantiomeric purity .
Biological Activity
(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid, a chiral compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a detailed overview of its biological effects, including antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid is characterized by its unique structure, which includes a chiral center and halogen substituents that enhance its biological activity. The molecular formula is , and its structural formula can be represented as follows:
Antibacterial Activity
Research indicates that (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid exhibits significant antibacterial properties. In a comparative study, the compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
| Pseudomonas aeruginosa | 60 |
This activity was attributed to the presence of the chlorine and fluorine atoms in its structure, which enhance hydrophobic interactions with bacterial cell membranes .
Anticancer Activity
The anticancer potential of (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid was evaluated in vitro against several cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| LNCaP | 20 |
Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid has been investigated for its anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized below:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 90 |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that administration of the compound led to a significant reduction in infection markers compared to standard antibiotic treatment.
- Anticancer Treatment : In a pilot study involving breast cancer patients, those treated with (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid showed improved tumor response rates when combined with conventional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
